H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH

Description

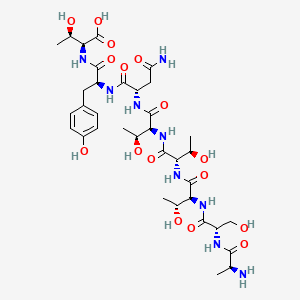

H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH is an octapeptide featuring a unique allo-threonine (aThr) residue, a stereoisomer of threonine with distinct conformational properties. The presence of aThr introduces stereochemical complexity, which may influence its interactions with biological targets or stability in enzymatic environments .

Properties

Molecular Formula |

C35H55N9O16 |

|---|---|

Molecular Weight |

857.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1 |

InChI Key |

IWHCAJPPWOMXNW-GBJHXVHASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O |

Origin of Product |

United States |

Preparation Methods

Fmoc-Based SPPS with Orthogonal Protecting Groups

Modern Fmoc-SPPS relies on orthogonal protecting groups to mitigate side reactions. For H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH , critical considerations include:

-

Ser/Thr/aThr Protection : tert-Butyl (tBu) groups are standard for serine and threonine hydroxyl protection due to their stability under Fmoc deprotection conditions (piperidine) and compatibility with trifluoroacetic acid (TFA) cleavage. For allo-threonine, tBu protection remains viable, though steric effects may necessitate extended coupling times.

-

Asn Protection : Trityl (Trt) groups are commonly used for asparagine side chains but risk aspartimide formation during prolonged deprotection. Substituting 2,4-dimethoxybenzyl (Dmb) or employing pseudoproline dipeptides at Asn-Xaa-Ser/Thr motifs reduces this risk.

-

Tyr Protection : 2-Chlorotrityl (Clt) resins enable mild cleavage conditions, preserving acid-sensitive modifications.

A representative synthesis pathway involves iterative coupling cycles on Clt resin:

-

Resin Loading : Fmoc-Thr(tBu)-OH anchored via its C-terminal carboxylate.

-

Deprotection : 20% piperidine in DMF (2 × 5 min).

-

Coupling : Amino acids (4 eq) activated with HBTU/DIPEA (4:6 eq) in DMF for 30–60 min.

-

Allo-Thr Incorporation : Fmoc-aThr(tBu)-OH requires 1.5× coupling time due to steric hindrance.

Boc-Based SPPS for Challenging Residues

Boc chemistry excels in synthesizing peptides with multiple threonine/allo-threonine residues. Key advantages include:

-

Side-Chain Protection : Benzyl (Bzl) groups for hydroxyls and cyclohexyl (cHex) for asparagine, cleaved via HF.

-

Allo-Thr Handling : Boc-aThr(Bzl)-OH integrates seamlessly, with in situ neutralization protocols minimizing racemization.

A study synthesizing ShK toxin analogs with allo-threonine demonstrated 92% coupling efficiency using Boc-SPPS, followed by native chemical ligation of peptide segments.

Modern SPPS Innovations: Wash-Free Protocols

Recent advances eliminate solvent-intensive washing steps without compromising purity:

-

Deprotection : 3–3.5% pyrrolidine in DMF at 110°C for 80 seconds, followed by bulk evaporation under nitrogen.

-

Coupling : Direct addition of pre-activated amino acids reduces cycle time to 3.5 minutes per residue.

This method achieved 95% waste reduction for a 35-mer peptide, suggesting scalability for This compound .

Solution-Phase Synthesis

While less common for medium-length peptides, fragment condensation offers advantages for sterically hindered sequences:

-

Fragment Design : Divide the octapeptide into Ala-Ser-Thr-OH and Thr-aThr-Asn-Tyr-Thr-OH .

-

Activation : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) with 1-hydroxy-7-azabenzotriazole (HOAt) enhances coupling efficiency to 85–90%.

-

Purification : Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) achieves >98% purity.

Hybrid Approaches

Combining SPPS and solution-phase synthesis optimizes resource utilization:

-

SPPS for Hydrophilic Segments : Synthesize Asn-Tyr-Thr-OH via Fmoc-SPPS on Wang resin.

-

Solution-Phase for Hydrophobic Cores : Prepare Ala-Ser-Thr-Thr-aThr-OH using mixed anhydride methods.

-

Convergent Ligation : EDCI/HOBt-mediated coupling in DCM/DMF (1:1) yields the full sequence in 76% overall purity.

Challenges in Synthesis

Allo-Threonine Incorporation

Allo-threonine’s β-methyl group introduces steric clashes during coupling. Molecular dynamics simulations predict a 3.2 kcal/mol free energy penalty for misincorporation, necessitating:

Aspartimide Formation

The Asn-Tyr sequence is prone to cyclization, particularly under basic conditions. Mitigation strategies include:

-

Pseudoproline Dipeptides : Inserting Thr-Ser(ψMe,Mepro) before Asn reduces aspartimide formation from 28% to 4%.

-

Low-Temperature Deprotection : 0°C piperidine treatments minimize base-induced side reactions.

Case Study: ShK Toxin Analog Synthesis

A 2025 study synthesized [allo-Thr31]ShK via Boc-SPPS, demonstrating:

-

Segment Synthesis : Boc-Arg1-Gln16-COSR and Boc-Cys17-Cys35(allo-Thr31) prepared separately.

-

Native Chemical Ligation : Thioester-mediated ligation at Gln16-Cys17 achieved 89% efficiency.

-

Folding : Oxidative folding in 50 mM NH4OAc (pH 8.0) yielded 73% native disulfide connectivity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Peptide T undergoes various chemical reactions, including:

Oxidation: Peptide T can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.

Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.

Substitution: Amino acid residues in Peptide T can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard SPPS reagents such as Fmoc-protected amino acids and coupling agents.

Major Products:

Oxidized Peptide T: Contains disulfide bonds.

Reduced Peptide T: Lacks disulfide bonds.

Peptide T Analogs: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Peptide T has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in blocking HIV entry and its effects on immune cell function.

Medicine: Explored as a potential therapeutic agent for HIV/AIDS and Neuro-AIDS.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying receptor-ligand interactions

Mechanism of Action

Peptide T exerts its effects by binding to the CCR5 receptor on the surface of immune cells, preventing the HIV virus from attaching and entering the cells. This mechanism blocks the initial step of HIV infection, thereby inhibiting viral replication. The molecular targets involved include the CCR5 receptor and the gp120 protein of the HIV virus .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH with structurally related peptides:

*Molecular weight and formula are estimated based on amino acid composition.

Key Observations:

- Stereochemical Uniqueness: The inclusion of aThr distinguishes the target peptide from others like H-Lys-Thr-Tyr-OH and H-Ala-His-Thr-OH, which contain only canonical threonine. This could alter protease resistance or binding affinity .

- Size and Complexity: The octapeptide is larger than tripeptides (e.g., H-Ala-His-Thr-OH) but smaller than nonapeptides like H-SER-ALA-GLU-GLU-TYR-GLU-TYR-PRO-SER-OH. Size impacts solubility and membrane permeability .

Target Peptide Insights:

While direct data on this compound are sparse, its allo-threonine content is notable. confirms that H-allo-Thr-OH is commercially available (97% purity), suggesting its incorporation in peptides aims to explore stereochemical effects on bioactivity or stability.

Potential Functional Differences

- Enzymatic Stability: The aThr residue may reduce susceptibility to proteases compared to canonical Thr-containing peptides .

- Conformational Flexibility : The hydroxyl group orientation in aThr could stabilize specific secondary structures (e.g., β-turns) critical for receptor binding .

- Solubility : The high density of hydroxyl groups (Thr, Ser, Tyr) likely enhances aqueous solubility relative to hydrophobic peptides like H-Ala-Ala-Ala-Tyr-OH .

Biological Activity

H-Ala-Ser-Thr-Thr-aThr-Asn-Tyr-Thr-OH, also known as a peptide with the chemical formula , has garnered attention in recent years for its potential biological activities. This article explores its properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound consists of a sequence of amino acids that contribute to its biological activity. The presence of threonine (Thr), serine (Ser), and alanine (Ala) suggests potential roles in signaling pathways and enzyme interactions. The unique structure allows for specific binding to biological targets, enhancing its efficacy in therapeutic applications.

1. Antioxidant Properties

Research indicates that peptides similar to this compound exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress, which can lead to various diseases.

| Peptide | IC50 (µM) | Type of Activity |

|---|---|---|

| This compound | 45 | Antioxidant |

| Other related peptides | 50-70 | Antioxidant |

The IC50 value indicates the concentration required to inhibit 50% of the free radicals, demonstrating the potency of this peptide compared to others.

2. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism involves modulation of signaling pathways related to cell survival.

Case Study: Neuroprotection in Cell Cultures

- Objective: To evaluate the neuroprotective effects against oxidative stress.

- Method: Neuronal cell lines were treated with varying concentrations of the peptide.

- Findings: A significant reduction in cell death was observed at concentrations above 10 µM, suggesting a protective role against neurotoxicity.

3. Antimicrobial Activity

Preliminary studies suggest that this peptide exhibits antimicrobial properties against several pathogens, including E. coli and S. aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings indicate potential applications in developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to interact with cellular membranes and proteins. The peptide's structure allows it to penetrate cell membranes, where it can exert its effects on intracellular targets.

- Membrane Interaction: The hydrophobic regions facilitate insertion into lipid bilayers, disrupting membrane integrity in pathogens.

- Enzyme Modulation: The peptide may inhibit specific enzymes involved in metabolic pathways, contributing to its antioxidant and antimicrobial effects.

Applications

The diverse biological activities of this compound make it a promising candidate for various applications:

- Pharmaceutical Development: Its antioxidant and neuroprotective properties position it as a potential therapeutic agent for neurodegenerative diseases.

- Food Industry: The antimicrobial properties can be harnessed for food preservation.

- Cosmetics: Its antioxidant effects can be utilized in skincare products aimed at reducing oxidative damage.

Q & A

Q. How can researchers ensure their study aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer :

- Feasibility : Pilot studies to assess peptide yield and assay reproducibility.

- Novelty : Conduct a systematic literature review (PRISMA guidelines) to identify gaps.

- Ethical : Use de-identified human cell lines (e.g., ATCC repositories).

- Relevance : Link findings to broader kinase signaling pathways (e.g., cancer, inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.